molecular formula C8H16B2CaO2 B1602425 Calcium borohydride bis(tetrahydrofuran) CAS No. 304903-80-8

Calcium borohydride bis(tetrahydrofuran)

Cat. No.: B1602425
CAS No.: 304903-80-8
M. Wt: 205.9 g/mol
InChI Key: MIGJBDVIBKGCRG-UHFFFAOYSA-N
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Description

Calcium borohydride bis(tetrahydrofuran) is a chemical compound with the formula Ca(BH₄)₂·2C₄H₈O. It is a complex hydride that is used primarily as a reducing agent in various chemical reactions. The compound is known for its ability to selectively reduce certain functional groups without affecting others, making it a valuable reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium borohydride bis(tetrahydrofuran) can be synthesized through several methods. One common route involves the reaction of calcium hydride (CaH₂) with diborane (B₂H₆) in the presence of tetrahydrofuran (THF). Another method involves a metathesis reaction where calcium chloride (CaCl₂) and sodium borohydride (NaBH₄) are ball-milled in THF, producing the commercially available THF adduct of calcium borohydride .

Industrial Production Methods

Industrial production of calcium borohydride bis(tetrahydrofuran) typically follows the same synthetic routes as laboratory methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of ball milling in THF is particularly favored for its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Calcium borohydride bis(tetrahydrofuran) primarily undergoes reduction reactions. It is used as a selective reducing agent to reduce α,β-unsaturated lactone derivatives to corresponding diols without reducing the conjugated carbon-carbon double bond .

Common Reagents and Conditions

The compound is often used in the presence of THF as a solvent. The reactions typically occur under mild conditions, making it suitable for sensitive substrates. Common reagents used alongside calcium borohydride bis(tetrahydrofuran) include various lactone derivatives and other unsaturated compounds .

Major Products Formed

The major products formed from the reduction reactions involving calcium borohydride bis(tetrahydrofuran) are typically diols. These products are valuable intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Calcium borohydride bis(tetrahydrofuran) has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Lithium borohydride (LiBH₄): Another borohydride used as a reducing agent, but with different reactivity and selectivity.

    Sodium borohydride (NaBH₄): Widely used in reduction reactions but less selective compared to calcium borohydride bis(tetrahydrofuran).

    Magnesium borohydride (Mg(BH₄)₂): Similar in function but with different solubility and reactivity properties.

Uniqueness

Calcium borohydride bis(tetrahydrofuran) is unique due to its high selectivity in reducing α,β-unsaturated lactone derivatives without affecting conjugated carbon-carbon double bonds. This selectivity makes it particularly valuable in the synthesis of complex organic molecules where selective reduction is crucial .

Properties

InChI

InChI=1S/2C4H8O.2B.Ca/c2*1-2-4-5-3-1;;;/h2*1-4H2;;;/q;;2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGJBDVIBKGCRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-].[B-].C1CCOC1.C1CCOC1.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16B2CaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90579250
Record name Calcium tetrahydroborate--oxolane (1/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90579250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304903-80-8
Record name Calcium tetrahydroborate--oxolane (1/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90579250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calcium borohydride bis(tetrahydrofuran)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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